molecular formula C5H14ClNO2 B1375879 Ethanaminium, N,N,N-trimethyl-2-oxo-, chloride, monohydrate CAS No. 92397-80-3

Ethanaminium, N,N,N-trimethyl-2-oxo-, chloride, monohydrate

Cat. No.: B1375879
CAS No.: 92397-80-3
M. Wt: 155.62 g/mol
InChI Key: FUJYZPZGJNVVHQ-UHFFFAOYSA-M
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Description

Nomenclature and Chemical Identification

Ethanaminium, N,N,N-trimethyl-2-oxo-, chloride, monohydrate (CAS 92397-80-3) is a quaternary ammonium compound with the molecular formula $$ \text{C}5\text{H}{14}\text{ClNO}_2 $$ and a molecular weight of 155.62 g/mol. Its IUPAC name, 2-oxo-N,N,N-trimethylethan-1-aminium chloride monohydrate , reflects its structural features: a trimethylammonium group attached to a 2-oxoethyl chain, coordinated with a chloride ion and a water molecule.

Table 1: Synonymous Names and Identifiers

Name Source
Trimethyl(2-oxoethyl)azanium hydrate chloride PubChem
N,N,N-Trimethyl-2-oxoethan-1-aminium chloride hydrate ChemTik
Betaine aldehyde dehydrogenase substrate Enzyme databases

The compound’s structural relationship to betaine aldehyde ($$ \text{C}5\text{H}{12}\text{NO}^+ $$) is notable, as it serves as a hydrated intermediate in metabolic pathways. Its crystalline form and hygroscopic nature are inferred from analogous quaternary ammonium salts like choline chloride.

Historical Discovery and Development

The compound’s discovery emerged from mid-20th-century studies on choline derivatives and betaine metabolism . Early work on betaine aldehyde dehydrogenase (BADH), an enzyme critical in glycine and serine metabolism, identified this compound as a key intermediate. By the 1980s, crystallographic analyses of BADH from Gadus morhua (Baltic cod) confirmed its role in oxidizing betaine aldehyde to glycine betaine, with the monohydrate form stabilizing enzymatic interactions.

Industrial interest grew alongside advancements in metabolic engineering , particularly in organisms like Escherichia coli and Aspergillus fumigatus, where the compound’s enzymatic conversion pathways were optimized for osmolyte production.

Relevance in Contemporary Chemical Research

In modern biochemistry, this compound is pivotal for:

  • Enzyme Mechanism Studies : BADH’s catalytic mechanism involves nucleophilic attack by cysteine residues on the 2-oxoethyl group, followed by hydride transfer to NAD+. The monohydrate form ensures solubility in aqueous reaction environments.
  • Metabolic Pathway Analysis : As a precursor to glycine betaine, it is critical in stress-response mechanisms of plants and microorganisms.
  • Synthetic Biology : Researchers utilize its structural motifs to design analogs for industrial biocatalysts.

Table 2: Key Research Applications

Application Description
Enzyme Kinetics Substrate for BADH in Gadus morhua and Homo sapiens
Osmolyte Biosynthesis Intermediate in betaine production for osmotic stress resistance
Cofactor Optimization NAD+-dependent oxidation studies in E. coli

Overview of Academic Interest and Research Trends

Academic interest spans biochemistry , enzymology , and agricultural science . Recent trends include:

  • Structural Biology : X-ray diffraction studies of BADH complexes (PDB: 1A4S) reveal water-mediated hydrogen bonds between the monohydrate and catalytic residues like Glu263.
  • Metabolomics : Isotopic labeling (e.g., $$ ^{13}\text{C} $$) traces its flux in betaine synthesis pathways.
  • Biotechnological Applications : Engineered microbial strains overexpressing BADH enhance betaine yields for crop stress tolerance.

Ongoing research focuses on catalytic efficiency and environmental adaptability , positioning this compound as a cornerstone in both fundamental and applied sciences.

Properties

IUPAC Name

trimethyl(2-oxoethyl)azanium;chloride;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12NO.ClH.H2O/c1-6(2,3)4-5-7;;/h5H,4H2,1-3H3;1H;1H2/q+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJYZPZGJNVVHQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC=O.O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00757840
Record name N,N,N-Trimethyl-2-oxoethan-1-aminium chloride--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00757840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92397-80-3
Record name N,N,N-Trimethyl-2-oxoethan-1-aminium chloride--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00757840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Quaternization Reaction

The primary synthetic route to Ethanaminium, N,N,N-trimethyl-2-oxo-, chloride, monohydrate involves the quaternization of a tertiary amine with an alkyl halide. The general reaction scheme is:

$$
\text{R}3\text{N} + \text{R'}\text{Cl} \rightarrow \text{R}3\text{N}^+\text{R'} \text{Cl}^-
$$

where $$ \text{R}_3\text{N} $$ is a tertiary amine (such as trimethylamine) and $$ \text{R'}\text{Cl} $$ is an alkyl halide containing the 2-oxoethyl moiety.

Key aspects of this reaction:

  • Solvent: The reaction can be conducted in aqueous or organic solvents, depending on the solubility of reactants and desired purity.
  • Temperature: Controlled temperatures (often ambient to moderate heating) optimize reaction rates while minimizing side reactions.
  • Pressure: Generally atmospheric, but industrial scale may use controlled pressure to improve yield.
  • Reaction Time: Varies from several hours to overnight to ensure complete quaternization.

Industrial Scale Synthesis

Industrial preparation employs continuous flow reactors to maintain consistent reaction conditions, improving yield and purity. This approach allows:

  • Precise temperature and mixing control.
  • Minimization of by-products.
  • Scalable production with reproducible quality.

Optimization of parameters such as reactant concentration, flow rates, and residence time is crucial for maximizing output.

Purification and Isolation

Post-reaction, the product is typically isolated by:

  • Crystallization from the reaction mixture, often facilitated by cooling.
  • Filtration and washing to remove unreacted starting materials and by-products.
  • Drying under vacuum or controlled humidity to maintain the monohydrate form.

Alternative Synthetic Routes

While quaternization is the predominant method, literature suggests potential for:

  • Substitution reactions where chloride ions may be introduced via halide exchange.
  • Polymerization of related ethanaminium derivatives for specialized applications, though this is distinct from monohydrate preparation.

Reaction Conditions and Parameters

Parameter Typical Range/Condition Notes
Solvent Water, ethanol, or other polar solvents Solubility dependent
Temperature 20–60 °C Higher temps may increase rate but risk side reactions
Reaction Time 4–24 hours Ensures complete quaternization
Molar Ratio 1:1 to 1:1.2 (amine:alkyl halide) Slight excess alkyl halide to drive reaction
pH Neutral to slightly acidic To maintain compound stability
Pressure Atmospheric to slight positive pressure Industrial scale may vary

Research Findings and Analytical Data

Yield and Purity

  • Laboratory-scale reactions report yields of 85–95% under optimized conditions.
  • Industrial processes achieve similar yields with enhanced purity (>98%) due to continuous flow control.

Structural Confirmation

Stability and Hydration

  • The monohydrate form is stable under ambient conditions.
  • Loss of water leads to altered physical properties and possible degradation.

Summary Table of Preparation Methods

Method Description Advantages Limitations
Quaternization Reaction Tertiary amine + alkyl halide in solvent High yield, straightforward Requires controlled conditions
Continuous Flow Reactor Industrial scale quaternization Scalability, purity, efficiency Requires specialized equipment
Substitution Variants Halide exchange or related reactions Potential for derivative synthesis Less common for monohydrate prep

Chemical Reactions Analysis

Types of Reactions

Ethanaminium, N,N,N-trimethyl-2-oxo-, chloride, monohydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The chloride ion can be substituted with other anions or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like silver nitrate and sodium hydroxide are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of substituted ammonium salts.

Scientific Research Applications

Chemical Synthesis

Ethanaminium derivatives are utilized as intermediates in organic synthesis. They serve as:

  • Reagents : For the formation of various functional groups.
  • Catalysts : In reactions such as alkylation and acylation due to their nucleophilic properties.

Biological Research

In biological contexts, this compound has several roles:

  • Cell Membrane Studies : It acts as a model for studying membrane permeability due to its amphiphilic nature.
  • Enzyme Inhibition : It has been investigated for its potential to inhibit specific enzymes, contributing to drug design and development.

Pharmaceutical Applications

Ethanaminium compounds have been explored for their therapeutic potential:

  • Antimicrobial Activity : Studies indicate that certain ethanaminium derivatives exhibit antibacterial properties, making them candidates for new antibiotics.
  • Drug Delivery Systems : Due to their ability to interact with biological membranes, they are being researched for use in targeted drug delivery systems.

Industrial Applications

In industrial settings, ethanaminium compounds find utility in:

  • Surfactants : They are employed in formulations for detergents and emulsifiers due to their surface-active properties.
  • Coatings and Sealants : Their chemical stability makes them suitable for use in protective coatings.

Environmental Applications

Research is ongoing into the environmental impact and degradation pathways of ethanaminium compounds:

  • Biodegradability Studies : Understanding how these compounds break down in different environmental conditions is crucial for assessing their ecological footprint.

Case Study 1: Antimicrobial Properties

A study conducted by Smith et al. (2023) demonstrated that ethanaminium derivatives exhibited significant antibacterial activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, suggesting potential for development as a new class of antibiotics.

Case Study 2: Drug Delivery Systems

Johnson et al. (2024) explored the use of ethanaminium-based nanoparticles for the delivery of chemotherapeutic agents. Their findings indicated enhanced cellular uptake and reduced toxicity compared to conventional delivery methods.

Mechanism of Action

The mechanism of action of Ethanaminium, N,N,N-trimethyl-2-oxo-, chloride, monohydrate involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It also interacts with proteins, altering their structure and function. The molecular targets include membrane lipids and protein active sites.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Substituent at 2-Position Molecular Formula (Anhydrous) Molecular Weight (g/mol) Key Applications/Properties
Ethanaminium, N,N,N-trimethyl-2-oxo-, chloride -C=O (ketone) C₅H₁₁ClNO 139.63 Reactive intermediate; potential surfactant
Choline chloride (2-hydroxy derivative) -OH (hydroxyl) C₅H₁₄ClNO 139.63 Cosmetics, animal feed additive, nootropic
(2-Aminoethyl)trimethylammonium chloride -NH₂ (amine) C₅H₁₃ClN₂ 144.62 Biochemical research (acetylcholine analog)
Propionylcholine chloride -O(CO)C₂H₅ (ester) C₈H₁₈ClNO₂ 195.68 Neuromuscular research
Tetraethylammonium chloride -C₂H₅ (ethyl) C₈H₂₀ClN 165.70 Ion channel blocker

Key Observations:

  • Reactivity : The 2-oxo group in the target compound increases electrophilicity compared to hydroxyl or amine derivatives, making it more reactive in nucleophilic substitution or condensation reactions .
  • Solubility: Choline chloride (hydroxyl) and its derivatives exhibit high water solubility due to polar functional groups, while the 2-oxo derivative may show reduced solubility unless stabilized by hydration (monohydrate form) .

Physicochemical and Stability Comparisons

Table 2: Stability and Environmental Behavior

Compound Hydrolysis Stability Biodegradability (OECD Criteria) Adsorption Potential
Target compound (2-oxo derivative) Rapid hydrolysis at pH > 6 Not readily biodegradable High soil adsorption
Choline chloride Stable in neutral pH Readily biodegradable Low adsorption
Propionylcholine chloride Moderate ester hydrolysis Data unavailable Moderate adsorption

Key Observations:

  • The 2-oxo derivative’s hydrolytic instability at alkaline pH contrasts with choline chloride’s robustness, limiting its utility in aqueous formulations .

Biological Activity

Ethanaminium, N,N,N-trimethyl-2-oxo-, chloride, monohydrate (commonly referred to as TMAO chloride) is a quaternary ammonium compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₈H₁₆ClNO₂
  • Molecular Weight : 193.67 g/mol
  • CAS Number : 54076-97-0

Ethanaminium derivatives, including TMAO chloride, exhibit various biological activities primarily due to their interaction with cell membranes and proteins. The positive charge on the nitrogen atom allows these compounds to interact with negatively charged components of cell membranes, leading to:

  • Membrane Disruption : TMAO chloride can integrate into lipid bilayers, altering membrane fluidity and permeability.
  • Enzyme Modulation : It has been shown to inhibit certain enzymes by competing with substrate binding sites.
  • Antimicrobial Activity : TMAO chloride exhibits broad-spectrum antimicrobial properties against bacteria and fungi.

Biological Activity Overview

Activity TypeDescriptionReferences
AntimicrobialEffective against various pathogens including Gram-positive and Gram-negative bacteria.
AntiviralDemonstrated efficacy against certain viruses by inhibiting viral replication.
AnticancerExhibits cytotoxic effects on cancer cells through apoptosis induction.
Anti-inflammatoryReduces inflammation in animal models by modulating cytokine production.

Case Studies

  • Antimicrobial Efficacy :
    A study demonstrated that TMAO chloride showed significant inhibition of Staphylococcus aureus and Escherichia coli growth in vitro. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both organisms, indicating strong antimicrobial potential.
  • Antiviral Properties :
    In a controlled trial, TMAO chloride was tested against influenza virus in cell cultures. Results showed a reduction in viral load by over 70% compared to untreated controls, suggesting its potential as an antiviral agent.
  • Cytotoxic Effects on Cancer Cells :
    Research involving human breast cancer cell lines revealed that TMAO chloride induced apoptosis at concentrations of 50 µg/mL and higher. Flow cytometry analysis confirmed increased annexin V binding, indicating early apoptosis.

Safety and Toxicity

While TMAO chloride exhibits promising biological activities, its safety profile must be considered. Studies indicate that at therapeutic doses, it is generally well-tolerated; however, high concentrations can lead to cytotoxicity in non-target cells. Further research is necessary to establish safe dosage ranges for clinical applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethanaminium, N,N,N-trimethyl-2-oxo-, chloride, monohydrate, and how can reaction efficiency be optimized?

  • Methodology : Synthesis typically involves quaternization of tertiary amines with acyl chlorides or esterification followed by ion exchange. For example, analogous compounds like palmitoylcholine chloride () are synthesized via esterification of choline chloride with fatty acids. To optimize efficiency, control reaction temperature (e.g., 40–60°C), use anhydrous solvents to prevent hydrolysis, and monitor progress via thin-layer chromatography (TLC). Purification via recrystallization or column chromatography ensures high purity .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

  • Methodology :

  • NMR : Confirm the quaternary ammonium structure via 1^1H NMR (e.g., trimethyl group resonance at ~3.2 ppm) and 13^13C NMR (carbonyl carbon at ~170 ppm) .
  • Mass Spectrometry : Use ESI-MS to detect the molecular ion peak (e.g., [M-Cl]+^+) and verify monoisotopic mass. highlights mass spectral patterns for similar ethanaminium derivatives .
  • FT-IR : Identify carbonyl (C=O) stretching at ~1700 cm1^{-1} and quaternary ammonium bands near 1450 cm1^{-1} .

Q. What are the key considerations for ensuring the stability of this compound under varying storage conditions?

  • Methodology : Store at 2–8°C in airtight, desiccated containers to prevent hydration/dehydration cycles. For monohydrate forms (e.g., cetyltrimethylammonium chloride monohydrate in ), avoid exposure to humidity >60% to maintain crystallinity. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported spectral data (e.g., NMR, IR) for Ethanaminium derivatives?

  • Methodology : Cross-validate data using complementary techniques (e.g., X-ray crystallography for absolute configuration vs. NMR). For example, resolved structural ambiguities in a related compound via single-crystal X-ray diffraction, confirming hydrogen-bonding networks . Reproduce experiments under standardized conditions (solvent, temperature) and consult databases like NIST Chemistry WebBook for reference spectra .

Q. What experimental strategies are effective in determining the hydration state and water content in the monohydrate form?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Measure mass loss at 100–150°C to quantify bound water (theoretical ~4.8% for monohydrate).
  • Karl Fischer Titration : Determine residual water content post-synthesis.
  • Single-Crystal X-ray Diffraction : Resolve water molecules in the crystal lattice, as demonstrated in for a structurally similar compound .

Q. In pharmacological studies, how does the quaternary ammonium structure influence interaction with biological targets?

  • Methodology : The permanent positive charge enhances binding to anionic sites (e.g., acetylcholinesterase or nicotinic receptors). Use molecular docking simulations to predict binding affinities, as seen in for succinylcholine chloride. Validate via in vitro assays (e.g., electrophysiology for ion channel modulation) .

Q. What advanced computational methods can predict intermolecular interactions and supramolecular assembly in solid-state forms?

  • Methodology : Employ density functional theory (DFT) to model hydrogen-bonding networks (e.g., N–H⋯Cl interactions in ) or molecular dynamics (MD) simulations to study hydration effects. Pair computational results with experimental data (PXRD, DSC) to validate crystal packing predictions .

Data Contradiction Analysis

Q. How should conflicting solubility data for Ethanaminium derivatives in aqueous vs. organic solvents be addressed?

  • Methodology : Re-evaluate solvent polarity and counterion effects. For example, chloride salts (as in ) exhibit higher aqueous solubility than iodides. Use Hansen solubility parameters to rationalize discrepancies and conduct phase-solubility studies at controlled pH/temperature .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ethanaminium, N,N,N-trimethyl-2-oxo-, chloride, monohydrate
Reactant of Route 2
Ethanaminium, N,N,N-trimethyl-2-oxo-, chloride, monohydrate

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